molecular formula C11H15NO B14876040 3-(3-Methylpyrrolidin-3-yl)phenol

3-(3-Methylpyrrolidin-3-yl)phenol

Cat. No.: B14876040
M. Wt: 177.24 g/mol
InChI Key: NLKFZJXHIBXVAG-UHFFFAOYSA-N
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Description

3-(3-Methylpyrrolidin-3-yl)phenol is a chemical compound of significant interest in medicinal and organic chemistry research, with the molecular formula C11H15NO . This synthetic compound features a phenol group linked to a 3-methylpyrrolidine ring, a structural motif present in various biologically active molecules. Phenolic compounds are extensively studied for their diverse pharmacological properties, including potent anti-inflammatory and antioxidant activities . Research indicates that phenolic structures can work in tandem with or serve as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity or expression of pro-inflammatory mediators like cyclooxygenase (COX) . Furthermore, the pyrrolidine scaffold is a common pharmacophore in drug discovery, particularly in the development of ligands for the central nervous system (CNS) . For instance, recent patents cover novel 3-pyrrolidine-indole derivatives designed as serotonergic agents for treating CNS disorders . As such, 3-(3-Methylpyrrolidin-3-yl)phenol presents a valuable building block for researchers exploring new therapeutic avenues for conditions such as inflammatory diseases, metabolic disorders, and neurological conditions. Its mechanism of action may involve modulation of key transcription factors like nuclear factor-kappa B (NF-κB) or enzymes such as angiotensin-converting enzyme (ACE) and cholinesterases, pathways known to be influenced by phenolic compounds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please note: The specific biological data and mechanistic studies for this exact compound are not fully available in the public domain. The proposed research applications are inferred from the established activities of its core structural components. Researchers are encouraged to conduct their own validation studies.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C11H15NO/c1-11(5-6-12-8-11)9-3-2-4-10(13)7-9/h2-4,7,12-13H,5-6,8H2,1H3

InChI Key

NLKFZJXHIBXVAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Methylpyrrolidin-3-yl)phenol can be achieved through several routes. One common method involves the reaction of 3-methylpyrrolidine with phenol under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the preparation of phenols from haloarenes, benzene, cumene, and diazonium salts are well-documented methods . These methods typically involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-(3-Methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms or electrons, making it an effective antioxidant. Additionally, the pyrrolidine ring can interact with specific enzymes or receptors, influencing biological pathways . Molecular docking studies have shown that similar compounds can interact with proteins such as Akt, highlighting their potential in drug discovery .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in 3-(3-Methoxyphenyl)pyrrolidine HCl enhances solubility but reduces hydrogen-bonding capacity compared to the phenol group in the target compound . Electron-Withdrawing Groups: The trifluoromethyl group in 3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol increases acidity (pKa ~13.65) and lipophilicity, making it suitable for CNS-targeting drugs . Halogenation: The fluoro group in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol improves metabolic stability and bioavailability .

Hydrogen Bonding: 3-(3-Methylpyrrolidin-3-yl)phenol’s phenol group enables strong O–H∙∙∙O/N interactions, similar to 3-(diethylamino)phenol’s O–H∙∙∙N bonding . In contrast, methoxy or trifluoromethyl substituents alter acceptor preferences .

Physicochemical Properties

Property 3-(3-Methylpyrrolidin-3-yl)phenol 3-(3-Methoxyphenyl)pyrrolidine HCl [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
Purity Not reported ≥99% ≥95%
Storage Cool, dry place Cool, dry place Cool, ventilated area
Moisture Content Not reported ≤0.5% Not reported
Impurities Not reported ≤0.3% Not reported

Notes:

  • Purity and storage conditions are critical for pharmaceutical intermediates (e.g., 3-(3-Methoxyphenyl)pyrrolidine HCl requires stringent impurity control ≤0.3%) .
  • Fluorinated derivatives like [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol prioritize stability under refrigeration due to reactive fluorinated groups .

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